5-O-[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-Acetyloxy-2-benzoyloxy-1,9,12-trihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl] 3-O-tert-butyl (4S,5R)-2,2-dimethyl-4-phenyl-1,3-oxazolidine-3,5-dicarboxylate 5-O-[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-Acetyloxy-2-benzoyloxy-1,9,12-trihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl] 3-O-tert-butyl (4S,5R)-2,2-dimethyl-4-phenyl-1,3-oxazolidine-3,5-dicarboxylate
Brand Name: Vulcanchem
CAS No.: 159262-93-8
VCID: VC0129951
InChI: InChI=1S/C46H57NO14/c1-24-28(57-39(53)34-32(26-17-13-11-14-18-26)47(43(8,9)60-34)40(54)61-41(3,4)5)22-46(55)37(58-38(52)27-19-15-12-16-20-27)35-44(10,36(51)33(50)31(24)42(46,6)7)29(49)21-30-45(35,23-56-30)59-25(2)48/h11-20,28-30,32-35,37,49-50,55H,21-23H2,1-10H3/t28-,29-,30+,32-,33+,34+,35-,37-,44+,45-,46+/m0/s1
SMILES: CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C5C(N(C(O5)(C)C)C(=O)OC(C)(C)C)C6=CC=CC=C6)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C)O
Molecular Formula: C46H57NO14
Molecular Weight: 847.9 g/mol

5-O-[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-Acetyloxy-2-benzoyloxy-1,9,12-trihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl] 3-O-tert-butyl (4S,5R)-2,2-dimethyl-4-phenyl-1,3-oxazolidine-3,5-dicarboxylate

CAS No.: 159262-93-8

Reference Standards

VCID: VC0129951

Molecular Formula: C46H57NO14

Molecular Weight: 847.9 g/mol

5-O-[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-Acetyloxy-2-benzoyloxy-1,9,12-trihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl] 3-O-tert-butyl (4S,5R)-2,2-dimethyl-4-phenyl-1,3-oxazolidine-3,5-dicarboxylate - 159262-93-8

CAS No. 159262-93-8
Product Name 5-O-[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-Acetyloxy-2-benzoyloxy-1,9,12-trihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl] 3-O-tert-butyl (4S,5R)-2,2-dimethyl-4-phenyl-1,3-oxazolidine-3,5-dicarboxylate
Molecular Formula C46H57NO14
Molecular Weight 847.9 g/mol
IUPAC Name 5-O-[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-2-benzoyloxy-1,9,12-trihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl] 3-O-tert-butyl (4S,5R)-2,2-dimethyl-4-phenyl-1,3-oxazolidine-3,5-dicarboxylate
Standard InChI InChI=1S/C46H57NO14/c1-24-28(57-39(53)34-32(26-17-13-11-14-18-26)47(43(8,9)60-34)40(54)61-41(3,4)5)22-46(55)37(58-38(52)27-19-15-12-16-20-27)35-44(10,36(51)33(50)31(24)42(46,6)7)29(49)21-30-45(35,23-56-30)59-25(2)48/h11-20,28-30,32-35,37,49-50,55H,21-23H2,1-10H3/t28-,29-,30+,32-,33+,34+,35-,37-,44+,45-,46+/m0/s1
Standard InChIKey CIUBIUNKJIOPPY-TYRUGJKKSA-N
Isomeric SMILES CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@H]5[C@@H](N(C(O5)(C)C)C(=O)OC(C)(C)C)C6=CC=CC=C6)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C)O
SMILES CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C5C(N(C(O5)(C)C)C(=O)OC(C)(C)C)C6=CC=CC=C6)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C)O
Canonical SMILES CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C5C(N(C(O5)(C)C)C(=O)OC(C)(C)C)C6=CC=CC=C6)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C)O
Synonyms Dectroc-oxazolidine Impurity of Cabazitaxel; (4S,5R)-2,2-Dimethyl-4-phenyl-3,5-oxazolidinedicarboxylic acid 5-[(2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-12b-(acetyloxy)-12-(benzoyloxy)-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-4,6,11-trihydroxy-4a,8,13
PubChem Compound 15780288
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator